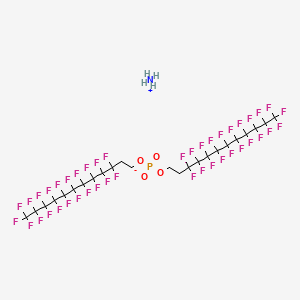

Ammonium bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl) phosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

EINECS 297-948-2, auch bekannt als 2,4,6-Trinitrotoluol, ist eine chemische Verbindung, die weithin für ihre Verwendung in Sprengstoffen bekannt ist. Es ist ein gelber, geruchloser Feststoff, der hoch explosiv ist und in großem Umfang in militärischen und industriellen Anwendungen eingesetzt wurde. Die Verbindung ist bekannt für ihre Stabilität und Wirksamkeit als Sprengstoff.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

2,4,6-Trinitrotoluol wird durch einen Nitrierungsprozess unter Verwendung von Toluol synthetisiert. Der Nitrierungsprozess umfasst typischerweise drei Schritte:

Mononitrierung: Toluol wird zunächst mit einem Gemisch aus Salpetersäure und Schwefelsäure zu Mononitrotoluol nitriert.

Dinitrierung: Mononitrotoluol wird weiter zu Dinitrotoluol nitriert.

Trinitrierung: Schließlich wird Dinitrotoluol zu 2,4,6-Trinitrotoluol nitriert.

Die Reaktionsbedingungen umfassen die Aufrechterhaltung bestimmter Temperaturen und die Verwendung konzentrierter Säuren, um die vollständige Nitrierung von Toluol zu gewährleisten.

Industrielle Produktionsverfahren

Die industrielle Produktion von 2,4,6-Trinitrotoluol umfasst großtechnische Nitrierungsprozesse in spezialisierten Anlagen. Der Prozess wird sorgfältig gesteuert, um unbeabsichtigte Detonationen zu verhindern. Die Produktionsanlagen sind mit Sicherheitsmaßnahmen ausgestattet, um mit der hochexplosiven Natur der Verbindung umzugehen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2,4,6-Trinitrotoluol durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Es kann zu verschiedenen Oxidationsprodukten oxidiert werden.

Reduktion: Die Reduktion von 2,4,6-Trinitrotoluol kann zur Bildung von Aminotoluolderivaten führen.

Substitution: Es kann Substitutionsreaktionen eingehen, bei denen die Nitrogruppen durch andere funktionelle Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Salpetersäure.

Reduktion: Als Reduktionsmittel werden Wasserstoffgas und Metallkatalysatoren verwendet.

Substitution: Abhängig vom gewünschten Substitutionsprodukt können verschiedene Reagenzien verwendet werden.

Hauptprodukte, die gebildet werden

Oxidation: Zu den Oxidationsprodukten gehören Nitrobenzoesäuren.

Reduktion: Zu den Reduktionsprodukten gehören Aminotoluolderivate.

Substitution: Substitutionsprodukte variieren je nach den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

2,4,6-Trinitrotoluol hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Es wird als Standardsprengstoff in verschiedenen chemischen Studien verwendet.

Biologie: Forschung zu den biologischen Auswirkungen der Exposition gegenüber 2,4,6-Trinitrotoluol und seinen Auswirkungen auf lebende Organismen.

Medizin: Studien zu den möglichen medizinischen Anwendungen seiner Derivate.

Industrie: Verwendung bei der Entwicklung neuer Sprengstoffe und Sicherheitsvorkehrungen.

Wirkmechanismus

Die explosive Natur von 2,4,6-Trinitrotoluol beruht auf seiner Fähigkeit, sich schnell zu zersetzen und eine große Menge an Energie freizusetzen. Der Zersetzungsprozess beinhaltet die Aufbrechen der chemischen Bindungen innerhalb des Moleküls, was zur Bildung von Gasen und Wärme führt. Die molekularen Ziele und Pfade, die an seiner explosiven Wirkung beteiligt sind, umfassen die Nitrogruppen, die hochreaktiv sind und zur schnellen Zersetzung beitragen.

Wissenschaftliche Forschungsanwendungen

2,4,6-trinitrotoluene has several scientific research applications, including:

Chemistry: It is used as a standard explosive in various chemical studies.

Biology: Research on the biological effects of 2,4,6-trinitrotoluene exposure and its impact on living organisms.

Medicine: Studies on the potential medical applications of its derivatives.

Industry: Used in the development of new explosive materials and safety protocols.

Wirkmechanismus

The explosive nature of 2,4,6-trinitrotoluene is due to its ability to rapidly decompose and release a large amount of energy. The decomposition process involves breaking the chemical bonds within the molecule, leading to the formation of gases and heat. The molecular targets and pathways involved in its explosive action include the nitro groups, which are highly reactive and contribute to the rapid decomposition.

Vergleich Mit ähnlichen Verbindungen

2,4,6-Trinitrotoluol wird mit anderen ähnlichen Verbindungen verglichen, wie z. B.:

2,4-Dinitrotoluol: Weniger explosiv und in verschiedenen Anwendungen eingesetzt.

2,6-Dinitrotoluol: Ähnliche Eigenschaften, aber unterschiedliche Stabilität und Reaktivität.

1,3,5-Trinitrobenzol: Eine weitere explosive Verbindung mit unterschiedlicher Molekülstruktur und Eigenschaften.

Die Einzigartigkeit von 2,4,6-Trinitrotoluol liegt in seiner Stabilität und Wirksamkeit als Sprengstoff, was es zu einer bevorzugten Wahl in verschiedenen Anwendungen macht.

Eigenschaften

CAS-Nummer |

93776-21-7 |

|---|---|

Molekularformel |

C24H12F42NO4P |

Molekulargewicht |

1207.3 g/mol |

IUPAC-Name |

azanium;bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl) phosphate |

InChI |

InChI=1S/C24H9F42O4P.H3N/c25-5(26,7(29,30)9(33,34)11(37,38)13(41,42)15(45,46)17(49,50)19(53,54)21(57,58)23(61,62)63)1-3-69-71(67,68)70-4-2-6(27,28)8(31,32)10(35,36)12(39,40)14(43,44)16(47,48)18(51,52)20(55,56)22(59,60)24(64,65)66;/h1-4H2,(H,67,68);1H3 |

InChI-Schlüssel |

MUIQKLWXCDMTSP-UHFFFAOYSA-N |

Kanonische SMILES |

C(COP(=O)([O-])OCCC(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[NH4+] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.